2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic organic compound that features a unique combination of functional groups, including an allylthio group, a phenyl ring, and a trifluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent.
Attachment of the Trifluoromethoxy-Substituted Phenyl Ring: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the trifluoromethoxy-substituted phenyl ring to the imidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The allylthio group may undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(allylthio)-5-phenyl-1-(4-methoxyphenyl)-1H-imidazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(allylthio)-5-phenyl-1-(4-chlorophenyl)-1H-imidazole: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(allylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-2-12-26-18-23-13-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h2-11,13H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOOLMPDCHQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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